molecular formula C17H23N5O2 B15114568 4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine

4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine

Cat. No.: B15114568
M. Wt: 329.4 g/mol
InChI Key: VSTDFQCWMIBRKJ-UHFFFAOYSA-N
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Description

4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine typically involves the condensation of a pyrazole derivative with a pyrimidine ring. One common method involves the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . The reaction conditions often include the use of ethanol as a solvent and a controlled temperature to ensure the proper formation of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine stands out due to its unique combination of the pyrazolo[1,5-a]pyrimidine core and the morpholine moiety. This structural arrangement enhances its photophysical properties and makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H23N5O2/c1-13-11-16(22-15(19-13)4-5-18-22)21-6-2-3-14(12-21)17(23)20-7-9-24-10-8-20/h4-5,11,14H,2-3,6-10,12H2,1H3

InChI Key

VSTDFQCWMIBRKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCCC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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